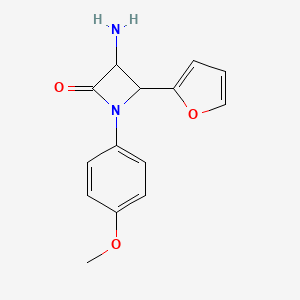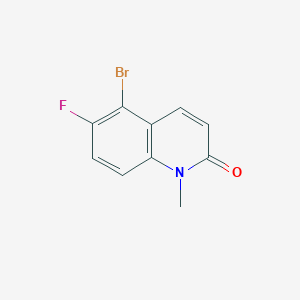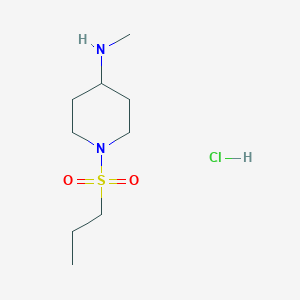
3-Amino-4-(furan-2-yl)-1-(4-methoxyphenyl)azetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-4-(furan-2-yl)-1-(4-methoxyphenyl)azetidin-2-one is a synthetic organic compound that belongs to the azetidinone class Azetidinones are four-membered lactams, which are cyclic amides This compound is characterized by the presence of an amino group, a furan ring, and a methoxyphenyl group attached to the azetidinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(furan-2-yl)-1-(4-methoxyphenyl)azetidin-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan-2-yl and 4-methoxyphenyl precursors. These precursors are then subjected to a cyclization reaction to form the azetidinone ring. The reaction conditions often involve the use of strong bases or acids as catalysts, and the reactions are carried out under controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are meticulously controlled to minimize impurities and maximize the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-4-(furan-2-yl)-1-(4-methoxyphenyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, often involving the amino or furan groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions result in the replacement of functional groups with new groups, leading to a variety of derivatives.
Aplicaciones Científicas De Investigación
3-Amino-4-(furan-2-yl)-1-(4-methoxyphenyl)azetidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of new drugs with antimicrobial, anti-inflammatory, or anticancer properties.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Biological Research: The compound is used in studies investigating its effects on biological systems, including its interactions with enzymes and receptors.
Industrial Applications: It is examined for its potential use in various industrial processes, such as catalysis and the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Amino-4-(furan-2-yl)-1-(4-methoxyphenyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-4-(thiophen-2-yl)-1-(4-methoxyphenyl)azetidin-2-one: Similar structure with a thiophene ring instead of a furan ring.
3-Amino-4-(pyridin-2-yl)-1-(4-methoxyphenyl)azetidin-2-one: Contains a pyridine ring instead of a furan ring.
3-Amino-4-(phenyl)-1-(4-methoxyphenyl)azetidin-2-one: Lacks the heterocyclic ring, having a phenyl group instead.
Uniqueness
3-Amino-4-(furan-2-yl)-1-(4-methoxyphenyl)azetidin-2-one is unique due to the presence of the furan ring, which imparts specific electronic and steric properties
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C14H14N2O3 |
|---|---|
Peso molecular |
258.27 g/mol |
Nombre IUPAC |
3-amino-4-(furan-2-yl)-1-(4-methoxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C14H14N2O3/c1-18-10-6-4-9(5-7-10)16-13(12(15)14(16)17)11-3-2-8-19-11/h2-8,12-13H,15H2,1H3 |
Clave InChI |
GVWWAZLCGMHVFR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N2C(C(C2=O)N)C3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-hydroxy-3-(1H-imidazo[4,5-b]pyridin-2-yl)benzenecarboximidamide](/img/structure/B11859332.png)
![N-(2-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11859333.png)
![tert-Butyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B11859335.png)






![N-(Benzo[d][1,3]dioxol-5-yl)-N-methylpyrrolidin-3-amine hydrochloride](/img/structure/B11859398.png)




